Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester
Description
Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester is a heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine ring system. The carboxylic acid group at position 6 is esterified with an ethyl group, forming a key structural motif. For instance, Weis's method for synthesizing ethyl 6-chlorofuro[2,3-b]pyridine-2-carboxylate involves cyclization and decarboxylation steps, suggesting possible routes for derivatization .
Properties
IUPAC Name |
ethyl furo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-4-3-7-5-6-14-9(7)11-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGKWHMLQFIGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441705 | |
| Record name | Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-86-9 | |
| Record name | Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl furo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired furo[2,3-b]pyridine ring system . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ethyl furo[2,3-b]pyridine-6-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl furo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl furo[2,3-b]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl furo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes of the microorganisms .
Comparison with Similar Compounds
Research Findings and Data Limitations
While detailed data for this compound are sparse, its analogs provide a framework for predicting properties. For example:
- Solubility : Ethyl esters generally enhance lipid solubility compared to free acids, critical for bioavailability.
- Reactivity : The ester group is susceptible to hydrolysis, a property shared across analogs like 4na and 4ka .
- Biological Potential: Thieno/furopyridine hybrids are explored in drug discovery; for instance, amino-substituted variants (e.g., ) are bioactive scaffolds .
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